molecular formula C14H15N3O B11171035 N,N-bis(cyanomethyl)-4-phenylbutanamide

N,N-bis(cyanomethyl)-4-phenylbutanamide

Cat. No.: B11171035
M. Wt: 241.29 g/mol
InChI Key: AFWVJVBSUUPMKT-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-phenylbutanamide is an organic compound that features a phenyl group attached to a butanamide backbone, with two cyanomethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as copper chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This reaction is a multi-component coupling reaction that proceeds under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalysts suggest that scalable methods could be developed based on the laboratory synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The cyanomethyl groups can participate in substitution reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products can vary widely depending on the substituents introduced.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-phenylbutanamide involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups can act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is crucial for its role in organic synthesis and the formation of new carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-4-phenylbutanamide is unique due to the presence of both phenyl and cyanomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for the formation of a wide range of derivatives, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-phenylbutanamide

InChI

InChI=1S/C14H15N3O/c15-9-11-17(12-10-16)14(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-8,11-12H2

InChI Key

AFWVJVBSUUPMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)N(CC#N)CC#N

Origin of Product

United States

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